molecular formula C15H14O2 B3061401 2-(1,1'-Biphenyl-4-YL)propanoic acid CAS No. 10532-14-6

2-(1,1'-Biphenyl-4-YL)propanoic acid

Cat. No. B3061401
CAS RN: 10532-14-6
M. Wt: 226.27 g/mol
InChI Key: JALUUBQFLPUJMY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-2-(4-Biphenyl)propionic acid is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a biphenyl group attached to a propionic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2-(4-biphenyl)propionic acid typically involves the coupling of biphenyl derivatives with propionic acid. One common method is the reaction of 4-biphenylboronic acid with propionic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of (+)-2-(4-biphenyl)propionic acid often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(+)-2-(4-Biphenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(+)-2-(4-Biphenyl)propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+)-2-(4-biphenyl)propionic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-2-(4-Biphenyl)propionic acid is unique due to its specific biphenyl structure, which may confer distinct pharmacological properties compared to other propionic acid derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects .

properties

CAS RN

10532-14-6

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2S)-2-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/t11-/m0/s1

InChI Key

JALUUBQFLPUJMY-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Other CAS RN

10532-14-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.